Direct Comparison of SMYD3 Inhibitory Potency (Ki) with EPZ031686
GSK2807 inhibits SMYD3 with a Ki of 14 nM in cell-free biochemical assays. While EPZ031686 exhibits a lower Ki of 1.2 nM, the difference in inhibitory mechanism is a critical procurement consideration [1]. GSK2807 is SAM-competitive, whereas EPZ031686 is noncompetitive with respect to both SAM and MEKK2, providing researchers with two distinct pharmacological profiles for mechanistic interrogation of SMYD3 biology [2].
| Evidence Dimension | Biochemical inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 14 nM |
| Comparator Or Baseline | EPZ031686: Ki = 1.2 nM (noncompetitive inhibitor) |
| Quantified Difference | EPZ031686 has a ~12-fold lower Ki |
| Conditions | Cell-free biochemical assay using recombinant SMYD3 |
Why This Matters
Understanding mechanistic differences (SAM-competitive vs. noncompetitive) is essential for selecting the appropriate chemical probe for target engagement studies, as these profiles influence downstream signaling readouts and resistance mechanisms.
- [1] Van Aller GS, et al. Structure-Based Design of a Novel SMYD3 Inhibitor that Bridges the SAM-and MEKK2-Binding Pockets. Structure. 2016;24(5):774-781. PMID: 27066749. View Source
- [2] Mitchell LH, et al. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor. ACS Med Chem Lett. 2016;7(2):134-138. PMID: 26985287. View Source
